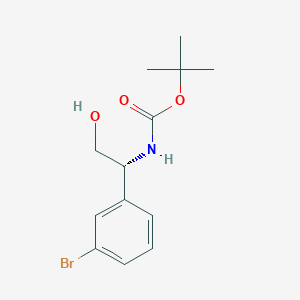![molecular formula C14H17NO B2768972 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 86580-33-8](/img/structure/B2768972.png)
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one
概要
説明
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is a bicyclic compound that belongs to the family of tropane alkaloids. It is known for its unique structure, which consists of a bicyclic ring system with a nitrogen atom.
科学的研究の応用
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including other tropane alkaloids.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the synthesis of various chemical intermediates and fine chemicals
Safety and Hazards
This chemical is considered hazardous. It is harmful if swallowed and may cause respiratory irritation . It also causes severe skin burns and eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the development of new synthetic methodologies for this compound and related structures.
作用機序
Target of Action
The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Benzyl-8-azabicyclo[32As a derivative of tropane alkaloids, it may share similar interactions with its targets, leading to various biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Benzyl-8-azabicyclo[32These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 8-Benzyl-8-azabicyclo[32As a derivative of tropane alkaloids, it may exhibit a range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of cyclic azomethine ylides in asymmetric 1,3-dipolar cycloadditions. This approach allows for the formation of the bicyclic structure with high diastereo- and enantioselectivities .
Another method involves the reaction of 2,5-dimethoxytetrahydrofuran with hydrochloric acid, followed by the addition of 1,3-acetone-dicarboxylic acid and benzylamine. This reaction is carried out under reflux conditions and then cooled to 0°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .
類似化合物との比較
Similar Compounds
Tropinone: A precursor to many tropane alkaloids, including cocaine.
Scopolamine: A tropane alkaloid with anticholinergic properties.
Atropine: Another tropane alkaloid used as a medication to treat certain types of nerve agent and pesticide poisonings.
Uniqueness
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is unique due to its specific substitution pattern and the presence of a benzyl group. This structural feature distinguishes it from other tropane alkaloids and contributes to its distinct chemical and biological properties .
特性
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-9-7-12-6-8-13(14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVYHAOGBUOWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
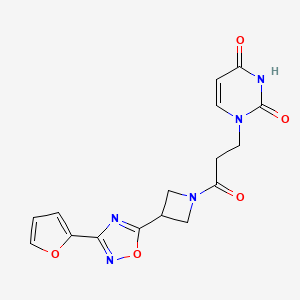
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2768893.png)
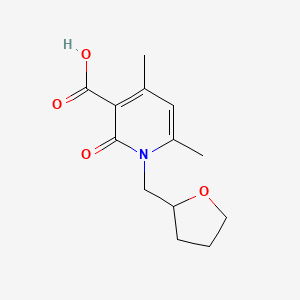
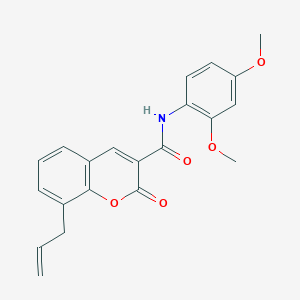
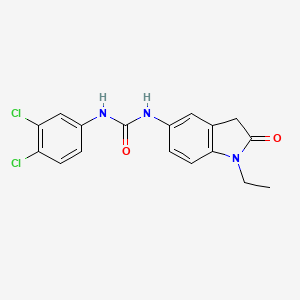
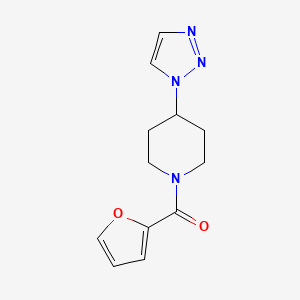
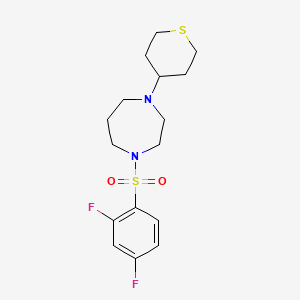
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile](/img/structure/B2768905.png)
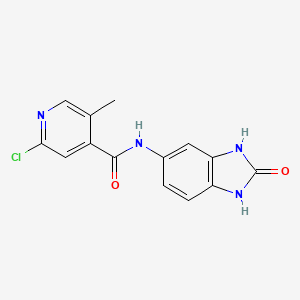
![methyl N-methyl-N-[4-(3,4,5,6-tetrachloropyridine-2-amido)phenyl]carbamate](/img/structure/B2768907.png)

![Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2768911.png)
